m-PEG5-triethoxysilane

Description

Properties

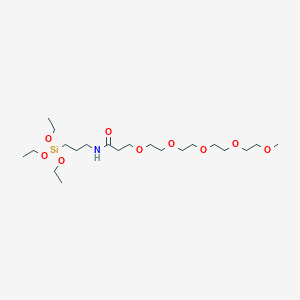

Molecular Formula |

C21H45NO9Si |

|---|---|

Molecular Weight |

483.7 g/mol |

IUPAC Name |

3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-N-(3-triethoxysilylpropyl)propanamide |

InChI |

InChI=1S/C21H45NO9Si/c1-5-29-32(30-6-2,31-7-3)20-8-10-22-21(23)9-11-25-14-15-27-18-19-28-17-16-26-13-12-24-4/h5-20H2,1-4H3,(H,22,23) |

InChI Key |

RXDVHXFXNJERJZ-UHFFFAOYSA-N |

Appearance |

Solid powder |

Purity |

>95% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

m-PEG5-triethoxysilane |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to m-PEG5-triethoxysilane: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of m-PEG5-triethoxysilane. The information is curated for researchers and professionals in the fields of materials science, drug delivery, and biotechnology. This document includes a summary of quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of this versatile molecule.

Core Chemical Properties and Structure

This compound, with the CAS number 2243566-42-7, is a polyethylene (B3416737) glycol (PEG) derivative that features a methoxy-terminated PEG chain and a reactive triethoxysilane (B36694) group.[1] The structure incorporates an amide linkage, connecting the PEG chain to a propyl-triethoxysilane moiety. This heterobifunctional architecture allows for its use in a variety of bioconjugation and surface modification applications. The hydrophilic PEG linker can enhance the solubility of conjugated molecules in aqueous media and improve the hydrophilicity of surfaces.[1]

Chemical Structure

The chemical structure of this compound is formally named N-(3-(triethoxysilyl)propyl)-2,5,8,11,14-pentaoxaheptadecan-17-amide.[1]

References

An In-Depth Technical Guide to the Laboratory Applications of m-PEG5-triethoxysilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core applications, experimental protocols, and chemical properties of m-PEG5-triethoxysilane, a versatile heterobifunctional molecule widely employed in scientific research and development. Its unique structure, combining a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain with a reactive triethoxysilane (B36694) group, makes it an invaluable tool for surface modification, nanoparticle engineering, and bioconjugation.

Core Chemical Properties

This compound is characterized by three key functional domains:

-

Triethoxysilane Group: This moiety facilitates the covalent attachment of the molecule to hydroxyl-rich surfaces, such as silica (B1680970), glass, and metal oxides. The ethoxy groups hydrolyze in the presence of water to form reactive silanol (B1196071) groups, which then condense with surface hydroxyls to form stable siloxane bonds.

-

PEG5 Linker: The polyethylene glycol (PEG) chain, consisting of five repeating ethylene (B1197577) glycol units, imparts hydrophilicity to surfaces. This property is crucial for increasing the solubility of conjugated compounds in aqueous media, enhancing the biocompatibility of materials, and reducing non-specific protein adsorption, often referred to as a "stealth" effect.[1][2] The defined length of the PEG5 linker allows for precise spatial control between the surface and any attached molecules.

-

Methoxy (B1213986) (m) Terminus: The methoxy group caps (B75204) the PEG chain, rendering it chemically inert. This prevents unwanted reactions and cross-linking, ensuring that the primary function of the PEG chain is to act as a hydrophilic spacer.

Key Laboratory Applications

The principal applications of this compound revolve around its ability to tailor the surface properties of various materials.

Surface Modification of Substrates

One of the most common uses of this compound is the PEGylation of silica-based surfaces like glass slides, silicon wafers, and microfluidic devices. This modification is critical for reducing non-specific binding of proteins, cells, and other biomolecules, which is essential for developing reliable biosensors, microarrays, and biocompatible implants.[3]

This protocol outlines the general steps for modifying a glass or silica surface.

Materials:

-

Glass or silica substrate

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) (Caution: Extremely corrosive and reactive)

-

Deionized water

-

Anhydrous toluene (B28343)

-

This compound solution (e.g., 1-2% in anhydrous toluene)

-

Nitrogen gas stream

-

Oven

Methodology:

-

Cleaning: The substrate is first rigorously cleaned to expose surface hydroxyl groups. This is often achieved by immersion in a piranha solution for a specific duration, followed by thorough rinsing with deionized water and ethanol.[4] The substrate is then dried under a stream of nitrogen.

-

Silanization: The cleaned and dried substrate is immersed in the this compound solution in a moisture-free environment (e.g., under a nitrogen atmosphere).[4] The reaction is allowed to proceed for 2-4 hours at room temperature or for a shorter duration at an elevated temperature (e.g., 60-80°C).

-

Washing: The substrate is removed from the silanization solution and rinsed with anhydrous toluene to remove unreacted silane (B1218182), followed by rinses with ethanol and deionized water.[4]

-

Curing: The functionalized substrate is dried under a nitrogen stream and then cured in an oven at 100-120°C for 30-60 minutes to promote the formation of stable siloxane bonds.[4]

-

Storage: The PEGylated surface should be stored in a dry, inert atmosphere until use.[4]

Caption: Workflow for the surface modification of a substrate using this compound.

Nanoparticle Functionalization

This compound is extensively used to functionalize various types of nanoparticles, including those made of silica, iron oxide, and gold.[5][6][7] This PEGylation process is crucial for applications in drug delivery, bio-imaging, and diagnostics.[8][9] The PEG layer enhances the colloidal stability of nanoparticles in biological fluids, prevents aggregation, and creates a "stealth" coating that helps evade the immune system, thereby prolonging their circulation time.[1][2]

This protocol describes the surface modification of pre-synthesized silica nanoparticles.

Materials:

-

Silica nanoparticles (dispersed in ethanol)

-

This compound

-

Ethanol

-

Deionized water

-

Centrifuge

Methodology:

-

Nanoparticle Synthesis (Example): Silica nanoparticles can be synthesized by the Stöber method, where tetraethyl orthosilicate (B98303) (TEOS) is hydrolyzed in a mixture of ethanol, water, and ammonium hydroxide. The resulting nanoparticles are then purified by centrifugation and redispersion in ethanol.[10]

-

Surface Functionalization: The purified silica nanoparticles, dispersed in ethanol, are mixed with this compound. The reaction is often catalyzed by the addition of a small amount of ammonium hydroxide and is allowed to proceed with stirring for several hours at room temperature.[10]

-

Purification: The PEGylated nanoparticles are isolated and purified by repeated cycles of centrifugation and redispersion in ethanol and then deionized water to remove excess silane and other reactants.[10]

-

Characterization: The success of the PEGylation can be confirmed by various techniques. Dynamic Light Scattering (DLS) can be used to measure the increase in hydrodynamic diameter and changes in the zeta potential of the nanoparticles.[1]

Caption: Experimental workflow for the functionalization of silica nanoparticles with this compound.

Bioconjugation Strategies and PROTACs

While this compound itself is not directly used for bioconjugation, it is a key component of more complex heterobifunctional linkers. For instance, a molecule like Methyltetrazine-PEG5-triethoxysilane combines the surface-anchoring capability of the triethoxysilane, the spacing and solubility properties of the PEG linker, and a bioorthogonal "click" chemistry handle (methyltetrazine).[4] This allows for a two-step bioconjugation process: first, the silane end is attached to a surface, and second, a biomolecule modified with a complementary group (like trans-cyclooctene) is selectively "clicked" onto the methyltetrazine.[4]

Additionally, PEG-based linkers, including those with a PEG5 unit, are utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[11][12][13] PROTACs are molecules that bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein. The PEG linker in this context provides the necessary spacing and solubility for the two active ends of the PROTAC molecule.[13]

Quantitative Data Summary

The following table summarizes key quantitative information for this compound and related compounds.

| Property | Value | Source(s) |

| Chemical Formula | C21H45NO9Si | [14] |

| Molecular Weight | 483.67 g/mol | [15] |

| Purity | ≥95% | [14][15] |

| Storage Conditions | -20°C, desiccated | [3][16] |

| Solubility | Soluble in aqueous solutions, DMSO, DCM, DMF | [3][17] |

| Silanization Conditions | 2-4 hours at room temperature or 30-60 minutes at 60-80°C | [4] |

| Curing Temperature | 100-120°C for 30-60 minutes | [4] |

This guide provides a foundational understanding of the laboratory uses of this compound. The versatility of this reagent, stemming from its distinct chemical moieties, makes it a powerful tool for researchers in materials science, nanotechnology, and drug development. For specific applications, optimization of the provided protocols is recommended to achieve desired outcomes.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. interchim.fr [interchim.fr]

- 4. benchchem.com [benchchem.com]

- 5. Redox-sensitive mesoporous silica nanoparticles functionalized with PEG through a disulfide bond linker for potential anticancer drug delivery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. PEG-Mediated Synthesis of Highly Dispersive Multifunctional Superparamagnetic Nanoparticles: Their Physicochemical Properties and Function In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. biochempeg.com [biochempeg.com]

- 9. PEG-containing siloxane materials by metal-free click-chemistry for ocular drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. broadpharm.com [broadpharm.com]

- 11. This compound,cas2243566-42-7 - Ruixibiotech [ruixibiotech.com]

- 12. This compound | PROTAC连接子 | MCE [medchemexpress.cn]

- 13. medchemexpress.com [medchemexpress.com]

- 14. This compound | CAS: 2243566-42-7 | AxisPharm [axispharm.com]

- 15. Silane PEG, PEGylation Silane Reagents - Silane Linker | AxisPharm [axispharm.com]

- 16. This compound,cas2243566-42-7 - Ruixibiotech [ruixibiotech.com]

- 17. m-PEG8-triethoxysilane | BroadPharm [broadpharm.com]

An In-depth Technical Guide to the Mechanism of Action of m-PEG5-triethoxysilane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action for m-PEG5-triethoxysilane, a bifunctional molecule widely utilized for the surface modification of materials in biomedical and drug delivery applications. The core of its functionality lies in the covalent grafting of hydrophilic polyethylene (B3416737) glycol (PEG) chains onto surfaces, thereby altering their physicochemical properties to prevent non-specific protein adsorption and improve biocompatibility.

Core Mechanism: Hydrolysis and Condensation

The surface immobilization of this compound is a two-step process involving the hydrolysis of the triethoxysilane (B36694) group followed by its condensation with hydroxyl groups present on the substrate surface.

Step 1: Hydrolysis

In the presence of water, the three ethoxy groups (-OCH2CH3) of the silane (B1218182) moiety undergo hydrolysis to form reactive silanol (B1196071) groups (-OH). This reaction is catalyzed by either acid or base.

-

Acid Catalysis: Under acidic conditions, the hydrolysis of the first alkoxy group is rapid. The protonation of the oxygen atom in the alkoxy group makes the silicon atom more electrophilic and susceptible to nucleophilic attack by water. Acidic conditions tend to stabilize the resulting silanol groups, slowing down the subsequent condensation reactions.

-

Base Catalysis: In a basic environment, hydroxide (B78521) ions directly attack the silicon atom, leading to the displacement of the alkoxy groups. Basic conditions accelerate both hydrolysis and the subsequent condensation reactions.

Step 2: Condensation

The newly formed silanol groups are highly reactive and can condense in two ways:

-

Intermolecular Condensation: Silanol groups from adjacent this compound molecules can react with each other to form siloxane bonds (Si-O-Si), leading to the formation of oligomers in solution.

-

Surface Condensation: The primary mechanism for surface modification involves the condensation of silanol groups on the this compound with hydroxyl groups (-OH) present on the substrate (e.g., glass, silica, metal oxides). This reaction forms a stable, covalent Si-O-Substrate bond, effectively grafting the PEG chain to the surface.

The following diagram illustrates the overall chemical pathway:

Quantitative Data

Table 1: Reaction Kinetics of Triethoxysilanes

| Silane | Condition | Rate Constant (k) | Reference Compound(s) |

| Hydrolysis | Acidic (pH 2-4) | 0.18 M⁻¹min⁻¹ | Tetraethoxysilane (TEOS) |

| Hydrolysis | Alkaline | 1.4 to 8 x 10⁴ s⁻¹ | Tetraethoxysilane (TEOS) |

| Condensation | Alkaline | 3.2 to 32 x 10³ s⁻¹ | Tetraethoxysilane (TEOS) |

Note: The rates are highly dependent on the specific catalyst, solvent, and temperature. This data is illustrative and derived from studies on TEOS.[1]

Table 2: Surface Properties Before and After PEG-Silane Modification

| Property | Untreated Glass/Silica | PEG-Silane Treated Surface |

| Water Contact Angle | 30° - 50° | 20° - 40°[2][3] |

| Fibrinogen Adsorption | High | >95% reduction[4] |

Table 3: Representative XPS Elemental Analysis of a Silicon Wafer Before and After Modification with an Aminosilane (B1250345)

| Element | Uncoated Si Wafer (atomic %) | Aminosilane Coated (atomic %) |

| Si | High | Decreased |

| O | Present (native oxide) | Increased |

| C | Low (adventitious) | Significantly Increased |

| N | Absent | Present |

Note: This data is representative of aminosilane grafting and illustrates the expected changes in elemental composition upon successful silanization.[5] A similar trend in Si, O, and C is expected for this compound grafting.

Experimental Protocols

A detailed and reproducible protocol is crucial for achieving a uniform and stable PEGylated surface. The following is a comprehensive methodology for the silanization of glass slides.

3.1. Materials

-

Glass microscope slides

-

This compound

-

Anhydrous ethanol (reagent grade)

-

Deionized (DI) water

-

Acetone (reagent grade)

-

Isopropanol (B130326) (reagent grade)

-

Hydrochloric acid (HCl) or Ammonia (NH₃) for pH adjustment

-

Nitrogen gas stream

-

Beakers and slide staining jars

-

Sonicator

-

Oven

3.2. Detailed Methodology

The following workflow diagram outlines the key steps in the surface modification process.

Step-by-Step Procedure:

-

Substrate Cleaning:

-

Place glass slides in a slide rack and immerse in acetone. Sonicate for 15 minutes.[6]

-

Thoroughly rinse the slides with DI water.[6]

-

Immerse the slides in isopropanol and sonicate for another 15 minutes.[6]

-

Rinse the slides again with DI water.[6]

-

Dry the slides under a stream of nitrogen gas.[6]

-

For rigorous cleaning to maximize surface hydroxyl groups, a piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide) can be used with extreme caution and appropriate safety measures.[6]

-

Finally, bake the cleaned slides in an oven at 110°C for 30 minutes to ensure a completely dry surface.[6]

-

-

Silanization:

-

In a fume hood, prepare a 1% (w/v) solution of this compound in a 95:5 (v/v) mixture of anhydrous ethanol and DI water. For example, dissolve 100 mg of this compound in 9.5 mL of ethanol, then add 0.5 mL of DI water.

-

For controlled hydrolysis, the pH of the solution can be adjusted to 4-5 with a dilute acid like HCl.

-

Immerse the cleaned and dried glass slides into the freshly prepared silane solution.[7]

-

Allow the slides to incubate in the solution for 2 hours at room temperature with gentle agitation.[7]

-

-

Rinsing and Curing:

-

Remove the slides from the silane solution and rinse them thoroughly with fresh ethanol to remove any unbound silane.

-

Follow with a thorough rinse with DI water.

-

Dry the slides under a gentle stream of nitrogen gas.[6]

-

Cure the slides by baking them in an oven at 110°C for 30-60 minutes. This step promotes the formation of stable covalent bonds between the silane and the surface.

-

-

Storage:

-

Store the PEGylated slides in a desiccator or under an inert atmosphere to prevent contamination and degradation of the PEG layer.

-

Applications in Research and Drug Development

The surface modification with this compound is a cornerstone technique in various advanced applications:

-

Drug Delivery: Coating nanoparticles (e.g., silica, liposomes) with PEG-silane enhances their stability in biological fluids, reduces clearance by the reticuloendothelial system, and can improve circulation time.[4]

-

Medical Devices: Implants and other medical devices coated with PEG-silane exhibit reduced protein fouling and inflammation, leading to better biocompatibility.[4]

-

Biosensors and Diagnostics: The passivation of sensor surfaces with PEG-silane minimizes non-specific binding of analytes and other molecules, thereby increasing the signal-to-noise ratio and enhancing sensor sensitivity.

-

Single-Molecule Studies: PEG-silane functionalized glass surfaces are essential for single-molecule fluorescence studies as they prevent the non-specific adsorption of fluorescently labeled proteins and nucleic acids.

By understanding and controlling the mechanism of action of this compound, researchers can effectively tailor the surface properties of materials to meet the demanding requirements of modern biomedical and pharmaceutical applications.

References

- 1. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Surface modification using silanated poly(ethylene glycol)s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 6. benchchem.com [benchchem.com]

- 7. Silane PEG, mPEG-Silane [nanocs.net]

An In-depth Technical Guide to the Synthesis and Characterization of m-PEG5-triethoxysilane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and applications of m-PEG5-triethoxysilane, a heterobifunctional molecule of significant interest in drug delivery, nanotechnology, and biomaterials science. This molecule incorporates a methoxy-terminated short polyethylene (B3416737) glycol (PEG) chain and a reactive triethoxysilane (B36694) group, offering a versatile tool for surface modification and bioconjugation.

Introduction

This compound (methoxy(pentaethylene glycol) triethoxysilane) is a valuable crosslinking agent and surface modifier. The methoxy-terminated PEG component imparts hydrophilicity and biocompatibility, reducing non-specific protein adsorption and enhancing solubility in aqueous media.[1][2] The triethoxysilane group allows for covalent attachment to silica-based materials, glass, and metal oxide surfaces through the formation of stable siloxane bonds.[1] This dual functionality makes it an ideal reagent for applications such as the development of targeted drug delivery systems, the creation of biocompatible coatings for medical devices, and the functionalization of nanoparticles.[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of a methoxy-terminated pentaethylene glycol (m-PEG5-OH) with an isocyanate-functionalized triethoxysilane, such as 3-(triethoxysilyl)propyl isocyanate. This reaction forms a stable urethane (B1682113) linkage.[3]

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Experimental Protocol

This protocol is adapted from general procedures for the synthesis of similar PEG-silane conjugates.[3]

Materials:

-

m-PEG5-OH (methoxy-pentaethylene glycol)

-

3-(Triethoxysilyl)propyl isocyanate

-

Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)

-

Inert gas (e.g., Argon or Nitrogen)

-

Reaction vessel with magnetic stirrer

-

Purification system (e.g., preparative HPLC with a C18 column)

Procedure:

-

In a clean, dry reaction vessel, dissolve m-PEG5-OH (1.0 equivalent) in the anhydrous solvent under an inert atmosphere.

-

Add 3-(triethoxysilyl)propyl isocyanate (1.1 equivalents) dropwise to the stirred solution at room temperature.

-

Allow the reaction to proceed for 12-24 hours at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by preparative high-performance liquid chromatography (HPLC) to isolate the this compound.

-

Characterize the final product using NMR and mass spectrometry.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structure of the molecule. The spectrum will show characteristic peaks for the methoxy (B1213986) group, the ethylene (B1197577) glycol repeating units, the propyl linker, and the ethoxy groups of the silane.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Methoxy (CH₃O-) | ~3.38 | Singlet |

| PEG backbone (-CH₂CH₂O-) | ~3.64 | Multiplet |

| Propyl linker (-CH₂CH₂CH₂-) | 0.6-3.2 | Multiplets |

| Ethoxy methylene (B1212753) (-OCH₂CH₃) | ~3.81 | Quartet |

| Ethoxy methyl (OCH₂CH₃) | ~1.22 | Triplet |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound. Due to the nature of PEG compounds, which can exhibit some polydispersity, techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) are commonly employed.[4][5] The expected monoisotopic mass of this compound (C₂₁H₄₅NO₉Si) is approximately 483.29 g/mol . The mass spectrum may show a distribution of peaks corresponding to the PEG oligomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is used for both purification and purity assessment. Reversed-phase HPLC with a C18 column is a common method for separating PEGylated compounds.[][7][8] The purity of the final product is determined by the peak area of the desired compound relative to the total peak area in the chromatogram.

Table 2: Summary of Characterization Data

| Technique | Parameter | Typical Result |

| ¹H NMR | Chemical Shifts | Consistent with the expected structure (see Table 1) |

| Mass Spec. | Molecular Weight | ~483.29 g/mol (Monoisotopic Mass) |

| HPLC | Purity | ≥95% |

Applications: Surface Modification

A primary application of this compound is the modification of surfaces to enhance their biocompatibility and reduce non-specific binding.[9][10]

Surface Modification Workflow

Caption: Workflow for surface modification using this compound.

Experimental Protocol for Surface Modification of Silica (B1680970) Nanoparticles

This protocol provides a general method for the PEGylation of silica nanoparticles.[10]

Materials:

-

Silica nanoparticles

-

This compound

-

Ethanol/water mixture (e.g., 95:5 v/v)

-

Reaction vessel

Procedure:

-

Disperse the silica nanoparticles in the ethanol/water mixture.

-

Prepare a solution of this compound in the same solvent.

-

Add the this compound solution to the nanoparticle dispersion while stirring. The hydrolysis of the triethoxysilane groups is initiated by the presence of water.

-

Allow the reaction to proceed for 2-24 hours at room temperature or elevated temperature to facilitate the condensation of the resulting silanols with the hydroxyl groups on the silica surface.

-

Purify the PEGylated nanoparticles by repeated centrifugation and redispersion in a fresh solvent to remove unreacted silane.

-

Characterize the modified nanoparticles to confirm successful PEGylation, for example, using dynamic light scattering (DLS) to measure the increase in hydrodynamic diameter.

Conclusion

This compound is a highly versatile molecule for researchers in drug development and materials science. Its straightforward synthesis and dual functionality enable the effective modification of surfaces to improve biocompatibility and reduce non-specific interactions. The characterization techniques outlined in this guide provide a robust framework for ensuring the quality and purity of the synthesized product, which is critical for its successful application in advanced therapeutic and diagnostic systems.

References

- 1. M-PEG-triethoxysilane | AxisPharm [axispharm.com]

- 2. This compound | CAS: 2243566-42-7 | AxisPharm [axispharm.com]

- 3. "Synthesis and applications of silanated poly(ethylene glycol)s" by Seongbong Jo [docs.lib.purdue.edu]

- 4. escholarship.org [escholarship.org]

- 5. Disentangle a Complex MALDI TOF Mass Spectrum of Polyethylene Glycols into Three Separate Spectra via Selective Formation of Protonated Ions and Sodium or Potassium Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Preparative Isolation of Pure Single PEG Homologs - Advanced Separation Processes [asp.forschung.fau.de]

- 9. Silane PEG, mPEG-Silane [nanocs.net]

- 10. broadpharm.com [broadpharm.com]

An In-depth Technical Guide to m-PEG5-triethoxysilane for Surface Passivation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)5-triethoxysilane (m-PEG5-triethoxysilane) for surface passivation. It details the core principles of its action, experimental protocols for its application, and quantitative data on its efficacy in modifying surface properties. This guide is intended to be a valuable resource for researchers and professionals in drug development, materials science, and biotechnology who are looking to create biocompatible and protein-repellent surfaces.

Introduction

This compound is a bifunctional molecule designed for the covalent modification of hydroxylated surfaces. It comprises a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain with five ethylene (B1197577) glycol repeat units, linked to a triethoxysilane (B36694) group. The triethoxysilane moiety serves as a reactive anchor that covalently binds to surfaces rich in hydroxyl groups, such as glass, silica (B1680970), and various metal oxides. The m-PEG5 chain forms a hydrophilic and sterically hindering layer that effectively passivates the surface.

This passivation is critical in many biomedical applications as it significantly reduces non-specific protein adsorption and cell adhesion. By preventing the fouling of surfaces, this compound enhances the biocompatibility of materials, improves the performance of biosensors, and increases the in vivo circulation time of nanoparticles used in drug delivery systems.

Core Chemical Properties

The key features of this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | C21H45NO9Si |

| Molecular Weight | 483.67 g/mol |

| CAS Number | 2243566-42-7 |

| Appearance | Colorless to pale yellow liquid or solid |

| Solubility | Soluble in water, ethanol (B145695), chloroform, DMSO |

| Purity | Typically ≥95% |

Mechanism of Surface Passivation

The surface passivation process with this compound is a two-step mechanism involving hydrolysis and condensation.

-

Hydrolysis: In the presence of water, the three ethoxy groups (-OCH2CH3) of the triethoxysilane moiety hydrolyze to form reactive silanol (B1196071) groups (-Si-OH). This reaction is often catalyzed by acid or base.

-

Condensation: The newly formed silanol groups can then react in two ways:

-

Surface Condensation: They form stable, covalent siloxane bonds (Si-O-Si) with the hydroxyl groups present on the substrate surface, firmly anchoring the this compound molecule.

-

Cross-linking: Adjacent hydrolyzed silane (B1218182) molecules can also condense with each other, forming a cross-linked polymer network on the surface.

-

This process results in a dense, hydrophilic layer of PEG chains that sterically hinders the approach of proteins and cells, thereby passivating the surface.

Quantitative Data on Surface Passivation

The effectiveness of surface passivation with PEG-silanes can be quantified by measuring changes in surface properties such as hydrophilicity (water contact angle), protein adsorption, and cell adhesion. While specific data for this compound is not always available in a comparative format, the following tables summarize representative data from studies on similar short-chain PEG-silane modified surfaces.

Table 1: Water Contact Angle Measurements

This table illustrates the change in water contact angle on silicon dioxide surfaces after modification with a PEG-silane, indicating an increase in hydrophilicity.

| Surface Type | Water Contact Angle (°) | Reference |

| Unmodified SiO2 | < 5 | [1] |

| PEG-Silane Modified SiO2 | 40 - 60 | [1] |

Table 2: Protein Adsorption

This table shows the reduction in the adsorption of various proteins on surfaces after PEGylation. The data is quantified using techniques like X-ray Photoelectron Spectroscopy (XPS) or Quartz Crystal Microbalance (QCM).

| Surface Type | Protein | Adsorbed Amount (ng/cm²) | % Reduction | Reference |

| Unmodified Niobium Oxide | Fibrinogen | ~350 | - | [2] |

| High-Density PEGylated | Fibrinogen | < 20 | > 94% | [2] |

| Unmodified Niobium Oxide | Albumin | ~150 | - | [2] |

| High-Density PEGylated | Albumin | < 10 | > 93% | [2] |

| Unmodified Niobium Oxide | Myoglobin | ~100 | - | [2] |

| High-Density PEGylated | Myoglobin | < 5 | > 95% | [2] |

Table 3: Cell Adhesion

This table demonstrates the significant reduction in cell adhesion on PEG-modified surfaces compared to unmodified or protein-coated surfaces.

| Surface Type | Cell Type | Adherent Cells / mm² | % Reduction | Reference |

| Tissue Culture Polystyrene (TCPS) | NIH 3T3 Fibroblasts | ~2500 | - | [3] |

| PEG-passivated surface | NIH 3T3 Fibroblasts | < 100 | > 96% | [3] |

Experimental Protocols

Detailed methodologies are crucial for achieving consistent and effective surface passivation. The following are representative protocols for the synthesis of a PEG-silane and the modification of glass surfaces and nanoparticles.

Synthesis of m-PEG-triethoxysilane (Representative Protocol)

This protocol describes a general method for the synthesis of a methoxy-PEG-silane.

Materials:

-

Methoxy-poly(ethylene glycol) (m-PEG-OH)

-

Toluene (B28343), anhydrous

-

Triethylamine (B128534) (TEA)

-

3-(Isocyanatopropyl)triethoxysilane

-

Anhydrous dichloromethane (B109758) (DCM)

-

Hexane

Procedure:

-

Azeotropic Distillation: Dissolve m-PEG-OH in toluene and perform azeotropic distillation to remove residual water.

-

Reaction Setup: Dry the m-PEG-OH under vacuum. Dissolve the dried m-PEG-OH in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Reagents: Add triethylamine to the solution, followed by the dropwise addition of 3-(isocyanatopropyl)triethoxysilane.

-

Reaction: Stir the reaction mixture at room temperature overnight.

-

Purification: Concentrate the reaction mixture under reduced pressure. Precipitate the product by adding hexane. Collect the precipitate and dry it under vacuum.

Surface Modification of Glass Slides

This protocol outlines the steps for passivating glass slides with this compound.

Materials:

-

Glass microscope slides

-

1 M Potassium Hydroxide (KOH)

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Extremely corrosive and reactive.

-

This compound

-

Anhydrous toluene

-

Ethanol

-

Deionized water

Procedure:

-

Cleaning and Activation:

-

Clean the glass slides by sonicating in acetone for 15 minutes.

-

Rinse with deionized water.

-

Immerse in 1 M KOH for 15 minutes.

-

Rinse thoroughly with deionized water.

-

Immerse in Piranha solution for 30 minutes to remove organic residues and hydroxylate the surface. Handle Piranha solution with extreme care in a fume hood with appropriate personal protective equipment.

-

Rinse the slides extensively with deionized water and then with ethanol.

-

Dry the slides under a stream of nitrogen.

-

-

Silanization:

-

Prepare a 1-2% (v/v) solution of this compound in anhydrous toluene.

-

Immerse the cleaned and dried slides in the silanization solution.

-

Allow the reaction to proceed for 2-4 hours at room temperature in a moisture-free environment.

-

-

Washing and Curing:

-

Remove the slides from the silanization solution and rinse with anhydrous toluene to remove unreacted silane.

-

Rinse with ethanol and then with deionized water.

-

Dry the functionalized slides under a stream of nitrogen.

-

Cure the slides in an oven at 100-110°C for 30-60 minutes to promote the formation of stable siloxane bonds.

-

-

Storage: Store the passivated slides in a desiccator or under an inert atmosphere.

Surface Modification of Nanoparticles

This protocol provides a general method for the PEGylation of silica or metal oxide nanoparticles.

Materials:

-

Nanoparticles (e.g., silica, iron oxide)

-

Ethanol

-

This compound

-

Deionized water

Procedure:

-

Nanoparticle Dispersion: Disperse the nanoparticles in ethanol through sonication to ensure a uniform suspension.

-

Hydrolysis of Silane: In a separate container, pre-hydrolyze the this compound by adding it to a mixture of ethanol and water (e.g., 95:5 v/v) and stirring for about 1 hour.

-

PEGylation Reaction: Add the pre-hydrolyzed silane solution to the nanoparticle dispersion.

-

Reaction: Stir the mixture at room temperature for several hours to overnight.

-

Purification:

-

Centrifuge the reaction mixture to pellet the PEGylated nanoparticles.

-

Remove the supernatant containing unreacted silane.

-

Resuspend the nanoparticle pellet in fresh ethanol and sonicate briefly.

-

Repeat the centrifugation and resuspension steps 2-3 times to ensure complete removal of unreacted silane.

-

-

Final Product: After the final wash, resuspend the purified PEGylated nanoparticles in the desired solvent for storage or further use.

Applications in Drug Development and Research

The surface passivation properties of this compound are leveraged in several key areas:

-

Drug Delivery: Coating nanoparticles with this compound creates a "stealth" effect, reducing their uptake by the reticuloendothelial system (RES). This leads to longer circulation times in the bloodstream, allowing for more effective targeting of drugs to specific tissues or tumors.[4]

-

Biosensors and Diagnostics: In biosensing applications, non-specific binding of proteins and other biomolecules to the sensor surface can lead to false signals and reduced sensitivity. A passivation layer of this compound minimizes this biofouling, resulting in a higher signal-to-noise ratio and more reliable detection.

-

Medical Implants and Devices: The biocompatibility of medical implants is crucial for preventing adverse immune reactions and ensuring proper integration with surrounding tissues. Surface modification with this compound can reduce protein adsorption and subsequent inflammatory responses.

-

Fundamental Cell Biology Research: Creating surfaces that resist cell adhesion is essential for studying cell behavior in controlled environments and for applications such as cell sorting and patterning.

Conclusion

This compound is a versatile and effective reagent for the surface passivation of a wide range of materials. Its ability to form a dense, hydrophilic layer that resists protein adsorption and cell adhesion makes it an invaluable tool for researchers and professionals in drug development, diagnostics, and biomaterials science. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this compound in various research and development applications.

References

- 1. researchgate.net [researchgate.net]

- 2. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Surface Presentation of Bioactive Ligands in a Non-Adhesive Background using DOPA-Tethered Biotinylated Poly(Ethylene Glycol) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Core Functionality of m-PEG5-triethoxysilane in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of m-PEG5-triethoxysilane, a bifunctional molecule pivotal in the field of bioconjugation and surface modification. We will delve into its core functionalities, the mechanisms of surface attachment, its role in preventing non-specific protein adsorption, and its application as a component in bioconjugation strategies. This guide offers detailed experimental protocols, quantitative data for surface characterization, and visual workflows to facilitate its effective implementation in research and development.

Core Principles of this compound Functionality

This compound is a molecule comprised of two key functional components: a methoxy-terminated polyethylene (B3416737) glycol (m-PEG) chain with five ethylene (B1197577) glycol repeat units, and a triethoxysilane (B36694) group. This unique structure imparts dual functionalities that are highly valuable in biological applications.

-

The Triethoxysilane Group: A Covalent Anchor to Surfaces The triethoxysilane moiety is the reactive component responsible for covalently attaching the molecule to various inorganic substrates. This process, known as silanization, primarily targets surfaces rich in hydroxyl (-OH) groups, such as glass, silica, silicon wafers, and metal oxides. The reaction proceeds in two main steps:

-

Hydrolysis: In the presence of water, the ethoxy groups (-OCH2CH3) on the silicon atom are hydrolyzed to form reactive silanol (B1196071) groups (-Si-OH).

-

Condensation: These silanol groups then condense with the hydroxyl groups on the substrate, forming stable covalent siloxane bonds (Si-O-Si). This process results in a self-assembled monolayer of the PEG-silane on the surface.

-

-

The m-PEG5 Chain: A Hydrophilic, Biocompatible Shield The methoxy-terminated PEG chain is a hydrophilic and biocompatible polymer that extends from the surface once the silane (B1218182) has anchored. This PEG layer provides several critical benefits in biological environments:

-

Reduced Non-Specific Protein Adsorption: The PEG chains create a hydrated layer that sterically hinders the close approach of proteins and other biomolecules to the surface, significantly reducing non-specific binding. This "stealth" property is crucial for biosensors, medical implants, and drug delivery systems to minimize fouling and unwanted biological interactions.

-

Improved Biocompatibility: PEG is well-known for its low immunogenicity and toxicity, making surfaces modified with it more compatible with biological systems.

-

Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the solubility of materials in aqueous environments.

-

It is important to note that the "m" in this compound signifies a methoxy (B1213986) group (-OCH3) capping the end of the PEG chain. This makes the terminus of the PEG chain inert, and thus, this compound is primarily used for creating protein-resistant, "non-fouling" surfaces rather than for direct, covalent bioconjugation of a second molecule. For direct bioconjugation, a heterobifunctional PEG-silane with a reactive terminal group (e.g., NHS ester, azide, amine) is required.

Quantitative Data on Surface Modification

The effectiveness of surface modification with PEG-silanes can be quantified through various analytical techniques. The following tables summarize typical quantitative data obtained from studies on surfaces modified with short-chain PEG-silanes.

Table 1: Surface Characterization Before and After PEG-Silane Modification

| Parameter | Bare Substrate (e.g., Silicon Wafer) | After m-PEG5-silane Modification | Technique |

| Water Contact Angle | ~30° - 50° | ~50° - 70° | Contact Angle Goniometry |

| Layer Thickness | N/A | ~4 - 17 nm[1] | Ellipsometry[1] |

| Surface Roughness (RMS) | ~0.2 - 0.5 nm | ~0.5 - 1.0 nm | Atomic Force Microscopy (AFM) |

Table 2: Reduction of Non-Specific Protein Adsorption

| Surface | Adsorbed Protein (β-casein) | Percent Reduction in Adsorption | Technique |

| Bare Stainless Steel | High | N/A | Quartz Crystal Microbalance with Dissipation (QCM-D)[2][3] |

| PEG-Silane Modified | Low | >50%[3] | QCM-D[2][3] |

Experimental Protocols

Detailed and optimized protocols are essential for achieving consistent and effective surface modification and bioconjugation.

Protocol 1: Surface Functionalization of Glass Slides with this compound

This protocol details the steps to create a non-fouling PEGylated surface on glass microscope slides.

Materials:

-

Glass microscope slides

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) (Caution: Extremely corrosive and reactive)

-

Deionized (DI) water

-

Anhydrous ethanol (B145695)

-

This compound

-

Anhydrous toluene (B28343)

-

Nitrogen gas supply

-

Oven

Methodology:

-

Surface Cleaning and Activation:

-

Immerse the glass slides in Piranha solution for 10 minutes to clean and hydroxylate the surface. (Safety Note: Piranha solution is highly dangerous. Use appropriate personal protective equipment and work in a fume hood).

-

Thoroughly rinse the slides with copious amounts of DI water.

-

Rinse with ethanol and dry under a stream of nitrogen gas.

-

Further activate the surface by treating with an oxygen plasma chamber at 300 W for 5 minutes.[4]

-

-

Silanization:

-

Prepare a 1% (v/v) solution of this compound in anhydrous toluene in a moisture-free environment (e.g., under a nitrogen atmosphere).

-

Immerse the cleaned and dried slides in the silane solution.

-

Allow the reaction to proceed for 2-4 hours at room temperature.

-

Remove the slides from the silanization solution and rinse with anhydrous toluene to remove unreacted silane.

-

Rinse with ethanol and then DI water.

-

-

Curing and Storage:

-

Dry the functionalized slides under a stream of nitrogen.

-

Cure the slides in an oven at 100-120°C for 30-60 minutes to promote the formation of stable siloxane bonds.

-

Store the PEGylated slides in a desiccator or under an inert atmosphere until use.

-

Protocol 2: Antibody Immobilization using a Heterobifunctional Silane-PEG-NHS Linker

This protocol provides a general method for the covalent immobilization of antibodies onto a glass surface, illustrating a true bioconjugation application. It utilizes a Silane-PEG-NHS linker, where the silane group anchors to the glass and the N-hydroxysuccinimide (NHS) ester reacts with primary amines on the antibody.

Materials:

-

Cleaned and activated glass slides (from Protocol 1, Step 1)

-

Silane-PEG-NHS (e.g., MW 3400)

-

Anhydrous toluene

-

Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

-

Antibody solution (1-10 mg/mL in PBS)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)

Methodology:

-

Surface Functionalization with Silane-PEG-NHS:

-

Follow the silanization procedure as described in Protocol 1, Step 2, but using Silane-PEG-NHS instead of this compound.

-

After rinsing, the slides will have a surface functionalized with NHS ester groups. Proceed immediately to the next step as NHS esters are susceptible to hydrolysis.

-

-

Antibody Conjugation:

-

Dissolve the antibody in amine-free buffer (e.g., PBS, pH 7.2-8.0) to a concentration of 1-10 mg/mL.

-

Cover the NHS-functionalized slide surface with the antibody solution.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber to prevent drying.

-

The NHS esters on the surface will react with primary amines (e.g., on lysine (B10760008) residues) of the antibody to form stable amide bonds.

-

-

Quenching and Blocking:

-

Rinse the slides with PBS to remove unbound antibody.

-

Immerse the slides in a quenching buffer for 30 minutes to deactivate any remaining NHS ester groups.

-

Rinse again with PBS.

-

To prevent non-specific binding in subsequent assays, incubate the slides in a blocking buffer for 1 hour at room temperature.

-

Rinse with PBS and DI water, then dry under a gentle stream of nitrogen. The antibody-functionalized slides are now ready for use in immunoassays or other applications.

-

Visualizing Workflows and Mechanisms

Graphviz diagrams are provided below to illustrate the key processes described in this guide.

Conclusion

This compound is a powerful tool for the surface modification of materials intended for biological applications. Its primary function is to create a hydrophilic, biocompatible, and protein-resistant surface through the covalent attachment of a PEG layer. While its methoxy-terminated PEG chain makes it unsuitable for direct bioconjugation, it serves as a foundational component in creating "stealth" surfaces. For applications requiring the covalent immobilization of biomolecules, heterobifunctional Silane-PEG linkers with reactive end groups are the reagents of choice. A thorough understanding of the silanization chemistry and the properties of the PEG layer, supported by quantitative characterization and robust protocols, is crucial for the successful development of advanced biomaterials, biosensors, and drug delivery systems.

References

- 1. Specific Adsorption of Histidine-Tagged Proteins on Silica Surfaces Modified with Ni2+:NTA-Derivatized Poly(Ethylene Glycol) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scialert.net [scialert.net]

- 3. researchgate.net [researchgate.net]

- 4. The Use of Glass Substrates with Bi-Functional Silanes for Designing Micropatterned Cell-Secreted Cytokine Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]

m-PEG5-triethoxysilane as a PROTAC Linker: An In-depth Technical Guide

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, revolutionizing the landscape of drug discovery.[1] These heterobifunctional molecules offer the unprecedented ability to selectively eliminate disease-causing proteins by co-opting the cell's natural protein degradation machinery, the ubiquitin-proteasome system.[1][2][3] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5] The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the formation of a productive ternary complex between the POI and the E3 ligase.[4][6]

Among the various types of linkers, those based on polyethylene (B3416737) glycol (PEG) are the most common, being incorporated into over half of all reported PROTACs.[4][7] PEG linkers, composed of repeating ethylene (B1197577) glycol units, offer a compelling combination of hydrophilicity, flexibility, and biocompatibility.[2][8] These attributes help to enhance the solubility and cell permeability of the often large and lipophilic PROTAC molecules.[8] Furthermore, the length of the PEG chain can be systematically varied to optimize the distance and orientation between the POI and the E3 ligase, which is crucial for efficient ubiquitination and subsequent degradation.[4][7]

This technical guide focuses on m-PEG5-triethoxysilane, a specific PEG-based linker, and its application in the design and synthesis of PROTACs. The methoxy-PEG5 component provides a flexible and hydrophilic spacer of a defined length, while the triethoxysilane (B36694) group offers a reactive handle primarily for surface modification and immobilization, which can be useful for certain experimental setups like affinity chromatography or surface-based assays.[9][10][11] While the triethoxysilane moiety may not be present in the final PROTAC intended for in-cell or in-vivo applications, understanding its properties and potential applications is valuable for the broader drug development process.

Core Principles and Advantages of PEG Linkers in PROTACs

The incorporation of a PEG linker, such as a PEG5 chain, into a PROTAC molecule imparts several desirable properties:

-

Enhanced Solubility: The hydrophilic nature of the repeating ether oxygens in the PEG chain significantly improves the aqueous solubility of the PROTAC molecule, which is often a major challenge due to the lipophilic character of the two ligands.[12] This improved solubility is crucial for bioavailability and formulation.[12]

-

Increased Flexibility: The rotational freedom of the C-O-C bonds in the PEG backbone provides the linker with considerable flexibility.[12] This allows the PROTAC to adopt multiple conformations, increasing the probability of forming a stable and productive ternary complex between the target protein and the E3 ligase.[13]

-

Optimized Ternary Complex Formation: The primary role of the linker is to facilitate the formation of a stable ternary complex. The length of the PEG linker is a critical parameter that must be empirically optimized for each POI-E3 ligase pair.[13][14] A linker that is too short may lead to steric hindrance, while a linker that is too long might result in an unstable or non-productive complex.[9]

-

Modulation of Cell Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the flexibility of PEG linkers may allow the PROTAC to adopt a folded conformation that shields its polar surface area, thereby facilitating cellular entry.[13]

Quantitative Impact of PEG Linker Length on PROTAC Performance

The length of the PEG linker has a profound impact on the degradation efficiency of a PROTAC, which is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 value indicates a more potent PROTAC, while a higher Dmax value signifies greater efficacy. The following tables summarize quantitative data from studies on well-characterized PROTACs, illustrating the critical importance of linker length optimization.

| PROTAC Compound | Linker Composition | DC50 (nM) [a] | Dmax (%) [b] | Cell Permeability (PAMPA, Pe x 10⁻⁶ cm/s) [c] |

| BRD4-PROTAC-1 | PEG3 | 50 | >90 | 1.5 |

| BRD4-PROTAC-2 | PEG4 | 10 | >95 | 2.0 |

| BRD4-PROTAC-3 | PEG5 | 25 | >95 | 1.8 |

| BRD4-PROTAC-4 | PEG6 | 100 | >90 | 1.2 |

Data Footnotes: [a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein (BRD4) in MV4-11 cells after 24 hours of treatment. A lower DC50 value indicates higher potency. [b] Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy. [c] Cell Permeability: A measure of the ability of the compound to cross a synthetic membrane, predictive of cell permeability.

This table presents illustrative data for a series of PROTACs targeting the BRD4 protein, demonstrating a clear structure-activity relationship where a PEG4 linker provides the optimal balance of potency and efficacy.[15]

| PROTAC | Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |

| ERα-PROTAC-1 | 9 | ~50% | >10 |

| ERα-PROTAC-2 | 12 | ~75% | ~5 |

| ERα-PROTAC-3 | 16 | ~95% | ~1 |

| ERα-PROTAC-4 | 19 | ~70% | ~5 |

This table summarizes the comparative efficacy of estrogen receptor alpha (ERα)-targeting PROTACs with different linker lengths, highlighting that a 16-atom linker is optimal for degradation in this system.[14]

Experimental Protocols

Protocol 1: General Synthesis of a PROTAC using a PEG5 Linker

This protocol describes a general two-step synthesis for a PROTAC using a bifunctional PEG5 linker, for instance, coupling an amine-containing E3 ligase ligand with a carboxylic acid-containing POI ligand. For a PROTAC utilizing this compound, the synthesis would be adapted based on the desired attachment chemistry, potentially involving the modification of the triethoxysilane group or its replacement with a more suitable functional group for cellular applications.

Step 1: Coupling of E3 Ligase Ligand to the PEG5 Linker

Materials:

-

E3 ligase ligand with a free amine (1 equivalent)

-

Bifunctional PEG5 linker (e.g., Boc-NH-PEG5-COOH) (1.1 equivalents)

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 equivalents)

-

DIPEA (N,N-Diisopropylethylamine) (2 equivalents)

-

Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

-

Dissolve the E3 ligase ligand and the bifunctional PEG5 linker in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

-

Add DIPEA to the reaction mixture and stir for 5 minutes at room temperature.

-

Add HATU to the reaction mixture and continue stirring at room temperature for 4-6 hours.

-

Monitor the reaction progress by LC-MS until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting intermediate by flash column chromatography.

Step 2: Deprotection and Coupling of the POI Ligand

Materials:

-

Intermediate from Step 1

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

POI ligand with a carboxylic acid (1 equivalent)

-

HATU (1.2 equivalents)

-

DIPEA (2 equivalents)

-

Anhydrous DMF

Procedure:

-

Dissolve the intermediate from Step 1 in a mixture of DCM and TFA (e.g., 1:1 v/v) to remove the Boc protecting group. Stir at room temperature for 1-2 hours.

-

Remove the solvent under reduced pressure and co-evaporate with toluene (B28343) to remove residual TFA.

-

Dissolve the deprotected intermediate and the POI ligand with a carboxylic acid in anhydrous DMF.

-

Add DIPEA and HATU to the reaction mixture and stir at room temperature for 4-6 hours.

-

Monitor the reaction progress by LC-MS.

-

Work-up the reaction as described in Step 1.

-

Purify the final PROTAC product by preparative reverse-phase HPLC.

Protocol 2: Western Blot for Target Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC to determine the DC50 and Dmax values.[16]

Materials:

-

Cell line expressing the target protein

-

Synthesized PROTAC

-

Vehicle control (e.g., DMSO)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC and a vehicle control for a specified time (e.g., 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Data Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities for the target protein and the loading control.

-

Normalize the target protein band intensity to the loading control band intensity for each sample.

-

Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle control.

-

Plot the percentage of protein degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[16]

-

Visualizations

The following diagrams, generated using the Graphviz DOT language, illustrate key signaling pathways and experimental workflows relevant to the application of PEG linkers in PROTACs.

Caption: General mechanism of action for a PROTAC.

Caption: Signaling pathway for BRD4 degradation by a PROTAC.

Caption: Experimental workflow for PROTAC development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. biochempeg.com [biochempeg.com]

- 8. precisepeg.com [precisepeg.com]

- 9. benchchem.com [benchchem.com]

- 10. M-PEG-triethoxysilane | AxisPharm [axispharm.com]

- 11. This compound | CAS: 2243566-42-7 | AxisPharm [axispharm.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

The Pivotal Role of the PEG Chain in m-PEG5-triethoxysilane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

M-PEG5-triethoxysilane is a bifunctional molecule increasingly utilized in the fields of bioconjugation, drug delivery, and surface modification. Its unique structure, comprising a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain of five repeating units and a reactive triethoxysilane (B36694) group, allows for the covalent attachment of a hydrophilic spacer to various inorganic surfaces. This guide provides a comprehensive overview of the critical role of the PEG chain in the functionality of this compound, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

The triethoxysilane moiety of the molecule facilitates its covalent attachment to surfaces rich in hydroxyl groups, such as silica (B1680970), glass, and metal oxides, through a hydrolysis and condensation process.[1] Concurrently, the PEG chain extends away from the surface, imparting a range of desirable properties that are crucial for many biological applications.[2]

Core Functions of the PEG Chain

The polyethylene glycol chain is central to the utility of this compound, primarily by providing:

-

Hydrophilicity and Solubility: The PEG chain is highly hydrophilic, which significantly increases the aqueous solubility of molecules or surfaces to which it is attached.[3][4] This property is essential for improving the solubility of hydrophobic drugs and for creating biocompatible surfaces that resist fouling.[3][4]

-

Biocompatibility and Reduced Immunogenicity: By creating a hydrated layer on a surface, the PEG chain can effectively shield antigenic sites on a conjugated protein or peptide, thereby reducing its potential to elicit an immune response.[5] This "stealth" effect is a cornerstone of PEGylation technology in drug delivery.

-

Prevention of Non-Specific Protein Adsorption: The flexible and hydrophilic nature of the PEG chain creates a steric barrier that repels the non-specific adsorption of proteins and other biomolecules.[2][6] This is critical for enhancing the signal-to-noise ratio in biosensors and for preventing the opsonization of nanoparticles in vivo, which would otherwise lead to their rapid clearance from circulation.[6]

-

Improved Pharmacokinetics: In the context of drug delivery systems, PEGylation can significantly increase the hydrodynamic radius of a nanoparticle or a therapeutic protein.[7] This increased size reduces renal clearance, leading to a longer circulation half-life and sustained drug release.[7]

Data Presentation: The Impact of PEGylation on Surface Properties

The following table summarizes representative quantitative data from the literature, illustrating the effects of PEGylation on key surface properties. While not all data pertains specifically to this compound, it provides a clear indication of the expected outcomes of surface modification with PEG-silanes.

| Property | Unmodified Surface | PEGylated Surface | Rationale for Change |

| Water Contact Angle (°) | High (Hydrophobic) | Low (Hydrophilic) | The hydrophilic nature of the PEG chains increases the surface's affinity for water. |

| Protein Adsorption (ng/cm²) | High | Low | The PEG layer creates a steric hindrance that prevents proteins from adsorbing to the surface. |

| Cellular Uptake (relative to control) | High | Low | The "stealth" effect of the PEG chain reduces recognition and uptake by phagocytic cells.[8] |

Experimental Protocols

Protocol 1: Surface Modification of Glass Substrates with this compound

This protocol describes the covalent attachment of this compound to a glass surface to create a hydrophilic, protein-resistant coating.

Materials:

-

Glass slides or coverslips

-

This compound

-

Anhydrous ethanol (B145695)

-

Ammonia (B1221849) solution (30%)

-

Deionized water

-

Nitrogen gas stream

-

Oven

Procedure:

-

Surface Cleaning and Activation:

-

Clean the glass substrates by sonicating in a 1:1 solution of ethanol and deionized water for 15 minutes.

-

Rinse thoroughly with deionized water and dry under a stream of nitrogen.

-

Activate the surface by immersing the substrates in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood).

-

Rinse the substrates extensively with deionized water and dry under nitrogen.

-

-

Silanization:

-

Prepare a 2% (v/v) solution of this compound in anhydrous ethanol.

-

Immerse the cleaned and activated glass substrates in the silane (B1218182) solution.

-

Add a few drops of ammonia solution to catalyze the reaction.

-

Allow the reaction to proceed for 2 hours at room temperature with gentle agitation.

-

-

Washing and Curing:

-

Remove the substrates from the silane solution and rinse thoroughly with anhydrous ethanol to remove any unreacted silane.

-

Dry the substrates under a stream of nitrogen.

-

Cure the silane layer by baking the substrates in an oven at 110°C for 30 minutes.

-

-

Characterization:

-

The success of the surface modification can be confirmed by measuring the water contact angle. A significant decrease in the contact angle compared to the unmodified glass indicates a successful PEGylation.

-

Protocol 2: Functionalization of Silica Nanoparticles with this compound

This protocol details the surface modification of silica nanoparticles to improve their stability and biocompatibility for applications in drug delivery.

Materials:

-

Silica nanoparticles

-

This compound

-

Anhydrous toluene (B28343)

-

Triethylamine (B128534) (TEA)

-

Centrifuge

-

Sonicator

Procedure:

-

Nanoparticle Dispersion:

-

Disperse the silica nanoparticles in anhydrous toluene to a final concentration of 10 mg/mL.

-

Sonicate the suspension for 15 minutes to ensure a homogenous dispersion.

-

-

Silanization Reaction:

-

To the nanoparticle suspension, add this compound (e.g., a 10-fold molar excess relative to the estimated surface hydroxyl groups).

-

Add triethylamine (a 20-fold molar excess) to catalyze the reaction.

-

Allow the reaction to proceed for 24 hours at room temperature with continuous stirring.

-

-

Purification:

-

Purify the PEGylated nanoparticles by repeated centrifugation and resuspension in fresh toluene to remove unreacted silane and TEA.

-

Perform at least three washing cycles.

-

-

Final Resuspension:

-

After the final wash, resuspend the purified m-PEG5-functionalized silica nanoparticles in the desired buffer (e.g., phosphate-buffered saline, PBS) for subsequent applications.

-

Mandatory Visualization

Caption: Experimental workflow for surface modification with this compound.

Caption: Logical workflow for the fabrication of a biosensor using this compound.

Conclusion

The PEG chain in this compound is a critical component that imparts essential properties for a wide range of biomedical and biotechnological applications. Its ability to create a hydrophilic, biocompatible, and protein-repellent surface is fundamental to the development of advanced drug delivery systems, biosensors, and medical implants. A thorough understanding of the role of the PEG chain and the methods for its application is crucial for researchers and scientists seeking to harness the full potential of this versatile molecule.

References

- 1. Competitive adsorption of plasma proteins on polysaccharide-modified silicon surfaces | MRS Online Proceedings Library (OPL) | Cambridge Core [resolve.cambridge.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | CAS: 2243566-42-7 | AxisPharm [axispharm.com]

- 5. researchgate.net [researchgate.net]

- 6. Surface analysis of PEGylated nano-shields on nanoparticles installed by hydrophobic anchors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Surface forces and protein adsorption on dextran- and polyethylene glycol-modified polydimethylsiloxane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Hydrolysis and Condensation of m-PEG5-triethoxysilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical processes governing the application of m-PEG5-triethoxysilane: hydrolysis and condensation. Understanding these reactions is critical for professionals in research, science, and drug development who utilize this molecule for surface modification, bioconjugation, and the creation of advanced materials. This document details the reaction mechanisms, influencing factors, quantitative data from related compounds, and detailed experimental protocols.

Introduction to this compound

This compound is a bifunctional molecule featuring a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain of five ethylene (B1197577) oxide units and a reactive triethoxysilane (B36694) group. The PEG component imparts hydrophilicity, biocompatibility, and resistance to non-specific protein adsorption, making it ideal for biomedical applications.[1][2] The triethoxysilane group serves as a covalent anchor to hydroxylated surfaces such as glass, silica (B1680970), and metal oxides.[3][4] The utility of this molecule is fundamentally dependent on the hydrolysis of its ethoxy groups to form reactive silanols, followed by their condensation to form stable siloxane bonds.[5]

The Two-Stage Reaction: Hydrolysis and Condensation

The transformation of this compound from a soluble precursor to a covalently bound surface modifier or a cross-linked network occurs in two primary stages: hydrolysis and condensation.

Stage 1: Hydrolysis - The Activation Step

Hydrolysis is the initial and often rate-determining step where the three ethoxy groups (-OCH2CH3) on the silicon atom are replaced by hydroxyl groups (-OH) in the presence of water. This reaction transforms the triethoxysilane into a more reactive silanetriol intermediate. The overall reaction can be summarized as:

R-Si(OCH₂CH₃)₃ + 3H₂O ⇌ R-Si(OH)₃ + 3CH₃CH₂OH

where R represents the m-PEG5- moiety.

This process typically occurs in a stepwise manner, and the presence of all three hydroxyl groups on the silicon atom is not always necessary for subsequent condensation.[4][6]

Stage 2: Condensation - The Bonding Step

Following hydrolysis, the newly formed silanol (B1196071) groups are highly reactive and can undergo condensation in two ways:

-

Intermolecular Condensation: Silanol groups on one m-PEG5-silanetriol molecule react with silanol groups on another, forming a siloxane bond (Si-O-Si) and releasing a water molecule. This process leads to the formation of oligomers and, eventually, a cross-linked network.

-

Surface Reaction: Silanol groups on the m-PEG5-silanetriol can react with hydroxyl groups present on a substrate surface (e.g., glass, silica), forming a stable, covalent siloxane bond and tethering the PEG chain to the surface.[5]

These condensation reactions result in the formation of a durable and stable modification.

Reaction Mechanisms

The mechanisms of both hydrolysis and condensation are highly dependent on the pH of the reaction medium.

Acid-Catalyzed Mechanism

Under acidic conditions (typically pH 2-5), the reaction proceeds via an electrophilic attack on the silicon atom.[7]

-

Hydrolysis: An ethoxy group is first protonated, making it a better leaving group (ethanol). A water molecule then attacks the electron-deficient silicon atom. This mechanism generally leads to a faster rate of hydrolysis compared to condensation, allowing for a higher concentration of silanol intermediates.[6][8]

-

Condensation: A silanol group is protonated, making it susceptible to nucleophilic attack by another silanol group. This pathway tends to form less branched, more linear polymer structures.

Base-Catalyzed Mechanism

In alkaline environments, the reaction is driven by a nucleophilic attack on the silicon atom.[7]

-

Hydrolysis: A hydroxide (B78521) ion directly attacks the silicon atom, leading to the displacement of an ethoxy group.

-

Condensation: A silanol group is deprotonated to form a highly nucleophilic silanolate anion (Si-O⁻), which then attacks a neutral silanol. This mechanism favors the formation of highly branched, dense, and particulate structures.

The hydrolysis of trialkoxysilanes is generally slowest at a neutral pH of around 7.[9]

Diagram of the Hydrolysis and Condensation Pathway

Caption: Stepwise hydrolysis of this compound to a silanetriol, followed by condensation.

Factors Influencing Hydrolysis and Condensation

Several factors can be controlled to direct the outcome of the hydrolysis and condensation reactions.

-

pH: As discussed, pH is a critical catalyst. Acidic conditions (pH 2-5) are often preferred for surface modification as they promote hydrolysis while slowing condensation, allowing silanols to react with the surface before significant self-polymerization occurs.[10]

-

Water Concentration: Water is a necessary reactant for hydrolysis. The water-to-silane ratio influences the extent and rate of the reaction.

-

Solvent: The choice of solvent affects the solubility of the silane (B1218182) and the accessibility of water. Commonly, mixtures of alcohol (e.g., ethanol) and water are used. The presence of the alcohol byproduct (ethanol) can also slow the hydrolysis reaction.[9]

-

Temperature: Higher temperatures generally increase the rates of both hydrolysis and condensation.[9]

-

Concentration: The concentration of the this compound can impact the rate of the condensation reaction, with higher concentrations favoring intermolecular condensation.[9]

-

m-PEG5- Moiety: The polyethylene glycol chain, while not directly participating in the reaction, can influence the overall process through steric hindrance and by affecting the solubility of the molecule in the reaction medium.

Quantitative Data

| Silane | Condition | Rate Constant (k) or Activation Energy (Ea) | Reference |

| 3-Cyanopropyl triethoxysilane (CTES) | Alkaline Medium | Ea (Hydrolysis) = 20 kJ mol⁻¹ | [11] |

| 3-Cyanopropyl triethoxysilane (CTES) | Acidic Medium | Ea (Hydrolysis) = 58 kJ mol⁻¹ | [11] |

Experimental Protocols

The following are generalized protocols for the hydrolysis and condensation of this compound for both solution-phase reactions and surface grafting. Researchers should optimize these protocols for their specific applications.

Protocol for Solution-Phase Hydrolysis and Condensation

This protocol is suitable for preparing oligomerized or pre-hydrolyzed m-PEG5-silane solutions.

Materials:

-

This compound

-

Ethanol (B145695) (anhydrous)

-

Deionized water

-

Acid or base for pH adjustment (e.g., HCl or NH₄OH)

-

Reaction vessel with a magnetic stirrer

-